Tropine-3-thiol

Description

Contextualization of the Tropane (B1204802) Skeleton in Synthetic Organic Chemistry

The tropane skeleton is a bicyclic amine, formally named 8-methyl-8-azabicyclo[3.2.1]octane. This structure is composed of a piperidine (B6355638) and a pyrrolidine (B122466) ring that share a common nitrogen atom and two carbon atoms. bris.ac.uk It is the foundational structural element for a class of natural products known as tropane alkaloids, which are found in various plants, including those of the Solanaceae and Erythroxylaceae families. nih.govnih.gov Prominent examples of tropane alkaloids include atropine (B194438), scopolamine, and cocaine, which have been used as medicines for centuries. bris.ac.uknih.gov

In synthetic organic chemistry and medicinal chemistry, the tropane skeleton is considered a "privileged scaffold." Its rigid, three-dimensional structure is well-suited for interaction with biological targets. This has led to the development of numerous synthetic derivatives used as pharmaceuticals, including mydriatics, antispasmodics, anesthetics, and bronchodilators. bris.ac.uk The synthesis of the tropane ring system is a classic topic in organic chemistry, with Sir Robert Robinson's elegant biomimetic, one-pot synthesis of tropinone (B130398) in 1917 remaining a notable achievement. bris.ac.ukresearchgate.net Most pharmacologically significant tropane compounds are esters of tropine (B42219) (tropan-3α-ol), highlighting the importance of functionalization at the 3-position of the ring system. nih.gov

Significance of the Thiol Moiety in Chemical and Biochemical Systems

The thiol, or sulfhydryl group (-SH), is the sulfur analog of an alcohol's hydroxyl group (-OH). wikipedia.orgyoutube.com This functional group imparts a unique and potent set of chemical properties to the molecules that contain it. Thiols are known for their strong, often unpleasant odors, which are used to odorize natural gas for safety. wikipedia.orgyoutube.com Chemically, the thiol group is a versatile and reactive function. researchgate.net Thiols are more acidic than their alcohol counterparts and are excellent nucleophiles, enabling them to participate in a wide array of chemical reactions, including nucleophilic substitution and addition. creative-proteomics.com

The thiol group's capacity for redox reactions is one of its most significant features. researchgate.net Thiols can be oxidized to form disulfide bonds (-S-S-), a reaction that is crucial in both synthetic chemistry and biology. wikipedia.orgresearchgate.net In biochemical systems, this reactivity is fundamental. The amino acid cysteine contains a thiol group, and the formation of disulfide bridges between cysteine residues is a key factor in stabilizing the three-dimensional structure of proteins. wikipedia.orgcreative-proteomics.com Furthermore, thiols are central to antioxidant defense mechanisms. creative-proteomics.com Glutathione, a major cellular antioxidant, is a tripeptide that utilizes its thiol group to scavenge reactive oxygen species and protect cells from oxidative damage. creative-proteomics.comlongdom.org The ability of thiols to form strong bonds with metals is also critical, underpinning their use as chelating agents for heavy metal toxicity and their role in various enzymatic processes. longdom.orgnih.gov

Rationale and Scope for Comprehensive Academic Inquiry into Tropine-3-thiol

The rationale for the comprehensive study of this compound stems from the strategic combination of the biologically significant tropane skeleton with the highly reactive thiol moiety. This molecular architecture positions this compound as a valuable building block for the synthesis of novel, bioactive molecules. chemimpex.com By replacing the 3-hydroxyl group of tropine with a thiol group, chemists gain access to the unique reactivity of sulfur, opening up new synthetic pathways that are not possible with the parent alcohol.

The enhanced reactivity conferred by the thiol group makes this compound a versatile intermediate for developing innovative therapeutic agents, particularly in the field of neuropharmacology. chemimpex.com Its structure is suitable for designing drugs that target various neurological pathways and disorders. chemimpex.com The scope of academic and industrial inquiry into this compound is therefore focused on several key areas:

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex pharmaceuticals. chemimpex.com Its ability to participate in diverse reactions, such as nucleophilic substitutions and coupling reactions, makes it a key component in constructing novel drug candidates. chemimpex.com

Biochemical Research: The compound can be leveraged to study enzyme interactions and metabolic pathways, aiding in the elucidation of complex biological systems. chemimpex.com

Analytical Chemistry: this compound is employed in analytical methods for the detection and quantification of thiol-containing compounds, which is vital for quality control in drug manufacturing. chemimpex.com

In essence, the fusion of a proven pharmacological scaffold with a versatile chemical handle provides a compelling reason for the continued investigation of this compound and its derivatives in advanced chemical research.

Data Tables

Table 1: Chemical Properties of this compound and its Hydrochloride Salt This interactive table summarizes the key chemical identifiers and properties for this compound and its common salt form.

| Property | This compound | This compound hydrochloride |

| CAS Number | 228573-90-8 nexconn.com | 908266-48-8 chemimpex.comsimsonpharma.com |

| Molecular Formula | C₈H₁₅NS nexconn.com | C₈H₁₅NS·HCl chemimpex.com |

| Molecular Weight | 157.28 g/mol nexconn.com | 193.73 g/mol simsonpharma.com |

Table 2: Key Characteristics of the Tropane Skeleton and Thiol Moiety This interactive table outlines the defining features and significance of the core components of this compound.

| Feature | Tropane Skeleton | Thiol Moiety |

| Description | Bicyclic [3.2.1] amine | Sulfhydryl (-SH) group creative-proteomics.com |

| Chemical Nature | Rigid, three-dimensional scaffold | Nucleophilic, weakly acidic, redox-active researchgate.netcreative-proteomics.com |

| Key Reactions | Esterification (at OH-positions) | Oxidation to disulfides, metal chelation, nucleophilic substitution researchgate.netcreative-proteomics.com |

| Significance | "Privileged scaffold" in medicinal chemistry; core of many alkaloids bris.ac.uk | Crucial for protein structure (cysteine), antioxidant activity (glutathione), and diverse synthetic applications creative-proteomics.comlongdom.org |

| Examples | Atropine, Cocaine, Scopolamine bris.ac.uk | Cysteine, Glutathione, Captopril creative-proteomics.comlongdom.org |

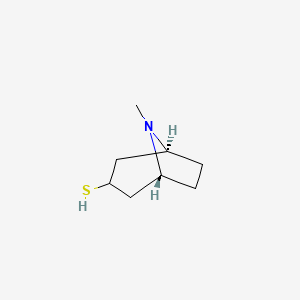

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NS |

|---|---|

Molecular Weight |

157.28 g/mol |

IUPAC Name |

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol |

InChI |

InChI=1S/C8H15NS/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? |

InChI Key |

APDHNEFQCYRUFX-DHBOJHSNSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)S |

Canonical SMILES |

CN1C2CCC1CC(C2)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tropine 3 Thiol

Precursor Synthesis and Functional Group Interconversion Strategies

The synthetic approach to Tropine-3-thiol is fundamentally reliant on the initial availability of the tropine (B42219) scaffold. This bicyclic structure serves as the foundational framework upon which the desired thiol functionality is installed. The following sections detail the synthetic routes to the tropine core and the subsequent conversion to the target compound.

Synthetic Routes to the Tropine Core Structure

The tropine core, an 8-methyl-8-azabicyclo[3.2.1]octane system, is a common structural motif in a variety of biologically active alkaloids. nih.gov Its synthesis has been a subject of extensive research, leading to both biomimetic and purely synthetic strategies.

Robinson's classic synthesis involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt) in an aqueous solution. This "double Mannich" reaction proceeds with a notable yield, which has been further optimized to over 90% under buffered conditions. The reaction mechanism involves the initial formation of a dialdehyde-amine condensate, which then undergoes intramolecular Mannich reactions with the enolate of acetonedicarboxylic acid, followed by decarboxylation to afford the tropinone (B130398) structure.

| Reactants | Product | Key Reaction Type |

| Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Tropinone | Double Mannich Reaction |

The conversion of the ketone functional group in tropinone to the hydroxyl group of tropine is a critical reduction step that establishes the stereochemistry at the C-3 position. This reduction can be achieved through both enzymatic and chemical means, yielding two diastereomeric alcohols: tropine (with an axial hydroxyl group) and pseudotropine (with an equatorial hydroxyl group). nih.gov

In plant biosynthesis, this reduction is catalyzed by two distinct NADPH-dependent enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). nih.gov TRI stereospecifically produces tropine (3α-tropanol), while TRII yields pseudotropine (3β-tropanol). nih.gov

Chemically, the stereochemical outcome of the reduction of tropinone is highly dependent on the reducing agent and reaction conditions. While many standard reducing agents produce mixtures of tropine and pseudotropine, specific reagents can favor the formation of one isomer over the other. For instance, reduction with zinc in hydriodic acid has been reported to give good yields of tropine. The choice of the appropriate reduction method is crucial for obtaining the desired 3α-hydroxyl configuration required for the synthesis of this compound.

| Starting Material | Product(s) | Method |

| Tropinone | Tropine (3α-Tropanol) and Pseudotropine (3β-Tropanol) | Chemical or Enzymatic Reduction |

Conversion of Tropine to this compound

The transformation of tropine to this compound involves the replacement of the hydroxyl group at the C-3 position with a thiol group. This conversion is typically achieved through a two-step sequence involving the activation of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.

The direct displacement of a hydroxyl group is unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, the hydroxyl group of tropine is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is typically achieved by reacting tropine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine.

The resulting tropine sulfonate is then susceptible to nucleophilic attack by a sulfur nucleophile. A common source of the thiol group is a thioacetate (B1230152) salt, such as potassium thioacetate. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C-3 position.

An alternative and often more direct approach for the conversion of alcohols to thiols is the Mitsunobu reaction. atlanchimpharma.com This reaction allows for the direct conversion of tropine to a thioacetate intermediate using thioacetic acid in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). atlanchimpharma.com The Mitsunobu reaction also proceeds with inversion of configuration, which is a key consideration in stereospecific synthesis.

The resulting S-tropanyl thioacetate is a stable intermediate that can be isolated and purified. The final step in the synthesis of this compound is the hydrolysis of the thioacetate group. This is typically accomplished under basic conditions, for example, by treatment with sodium hydroxide or potassium hydroxide in an alcoholic solvent. The hydrolysis cleaves the acetyl group, yielding the free thiol, this compound.

| Precursor | Intermediate | Final Product | Key Reagents |

| Tropine | Tropine Tosylate/Mesylate | This compound | 1. TsCl or MsCl, Pyridine2. Potassium Thioacetate3. Hydrolysis |

| Tropine | S-Tropanyl Thioacetate | This compound | 1. Thioacetic Acid, PPh₃, DEAD (Mitsunobu Reaction)2. Base (e.g., NaOH) for Hydrolysis |

Optimization of Reaction Conditions for Yield and Selectivity

While specific, detailed studies on the optimization of this compound synthesis are not extensively documented in publicly available literature, the synthesis would likely proceed via nucleophilic substitution on a tropine precursor. A plausible pathway involves the reaction of a tropane (B1204802) derivative with a suitable leaving group at the 3-position (e.g., a tosylate or halide) with a sulfur nucleophile.

The optimization of such a reaction would be critical for maximizing product yield and ensuring high selectivity. Key parameters that would require systematic investigation include the choice of solvent, the nature of the sulfur nucleophile, reaction temperature, and the presence of any catalysts. For instance, in a typical SN2 reaction, a polar aprotic solvent like DMF or DMSO would be favored to enhance the nucleophilicity of the sulfur reagent. The choice between a direct nucleophile like sodium hydrosulfide (B80085) (NaSH) and a protected thiol equivalent, such as thiourea (B124793) followed by hydrolysis, would impact both the reaction conditions and the workup procedure. The temperature and reaction time would need to be carefully controlled to minimize side reactions, such as elimination or the formation of disulfide byproducts.

Table 1: Hypothetical Optimization Parameters for this compound Synthesis

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |

|---|---|---|---|---|

| Sulfur Source | NaSH | Thiourea | Potassium Thioacetate | NaSH is highly nucleophilic but can lead to over-alkylation. Thiourea and thioacetate provide a protected form, often leading to cleaner reactions. |

| Solvent | Ethanol | DMF | Acetonitrile (B52724) | Polar aprotic solvents like DMF generally accelerate SN2 reactions by solvating the cation but not the nucleophile. |

| Temperature | 25°C | 60°C | 100°C | Higher temperatures increase reaction rate but may also promote undesirable side reactions like elimination or decomposition. |

| Base (for thioacetate) | None | K2CO3 | NaH | A base is required for the hydrolysis step of the thioacetate method to deprotect the thiol group. |

Advanced Reactions and Derivatization Strategies Utilizing the this compound Scaffold

The presence of the thiol group makes this compound a versatile scaffold for further chemical modification. This functional group can readily participate in a variety of reactions, allowing for the introduction of diverse molecular fragments and the construction of more complex architectures.

Investigation of Nucleophilic Reactivity of the Thiol Group

Thiols are known to be excellent nucleophiles in organic chemistry. chemistrysteps.com The sulfur atom is large and its electrons are highly polarizable, making it a "soft" nucleophile that reacts efficiently with soft electrophiles. researchgate.net The nucleophilicity is further enhanced upon deprotonation to the thiolate anion (RS⁻), which is a significantly more potent nucleophile than the neutral thiol. researchgate.netyoutube.com

In the context of this compound, the thiol group can act as a nucleophile in a range of reactions, including:

SN2 Alkylation: Reaction with alkyl halides to form thioethers. Thiolates are highly effective for SN2 reactions, often giving high yields with minimal competing elimination reactions compared to alkoxides. chemistrysteps.comyoutube.com

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds (enones, acrylates, etc.) to form a new carbon-sulfur bond. This reaction is highly efficient and is a cornerstone of covalent modification strategies. researchgate.netmdpi.com

Addition to Epoxides: Ring-opening of epoxides, typically attacking the less sterically hindered carbon to yield a β-hydroxy thioether. youtube.com

The reactivity of the thiol group on the tropane scaffold would also be influenced by the stereochemistry at the 3-position, which could present some steric hindrance to incoming electrophiles.

Table 2: Comparison of Nucleophilicity

| Nucleophile | Conjugate Acid pKa | General Characteristics |

|---|---|---|

| R-OH (Alcohol) | ~16-18 | Moderate nucleophile, strong base upon deprotonation (RO⁻). |

| R-SH (Thiol) | ~10-11 | Good nucleophile, stronger acid than alcohol. chemistrysteps.com |

| R-S⁻ (Thiolate) | ~10-11 | Excellent nucleophile, weaker base than alkoxide. youtube.com |

| R-NH2 (Amine) | ~10-11 (for RNH3⁺) | Good nucleophile, moderately basic. |

Application in Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry refers to the addition of a thiol across a carbon-carbon double bond (an 'ene'). This reaction has gained immense popularity due to its high efficiency, stereoselectivity, mild reaction conditions, and tolerance of a wide variety of functional groups, fitting the criteria for a "click" reaction. cisco.comwikipedia.org Although specific applications involving this compound are not widely reported, its thiol functionality makes it an ideal candidate for such transformations. The reaction can proceed via two primary mechanisms: a free-radical addition or a nucleophilic conjugate addition. wikipedia.org

The radical-mediated thiol-ene reaction is a chain reaction that typically proceeds via an anti-Markovnikov addition, yielding the thioether product where the sulfur atom is bonded to the less substituted carbon of the original double bond. wikipedia.org

The mechanism consists of three main stages:

Initiation: A radical initiator (e.g., AIBN with heat, or a photoinitiator with UV light) abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•). wikipedia.org

Propagation: The thiyl radical adds to an alkene double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain.

Termination: Two radicals combine to terminate the chain reaction.

This pathway is highly versatile and can be used with a wide range of alkenes, including both electron-rich and electron-poor variants.

The nucleophilic thiol-ene reaction, also known as the thiol-Michael addition, requires an electron-poor or "activated" alkene, such as an acrylate, acrylamide, or maleimide. mdpi.com The reaction is typically catalyzed by a base or a nucleophile.

The mechanism proceeds as follows:

Thiolate Formation: A base deprotonates the thiol (R-SH) to form the highly nucleophilic thiolate anion (RS⁻).

Nucleophilic Attack: The thiolate attacks the β-carbon of the activated alkene in a conjugate addition, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate is protonated by the conjugate acid of the base or another proton source in the medium to give the final thioether product.

This mechanism is highly selective for activated alkenes and offers an alternative to the radical pathway, often proceeding under orthogonal conditions without the need for light or radical initiators. rsc.org

The choice of catalytic strategy dictates which thiol-ene mechanism will operate.

Photochemical Catalysis: This is the most common method for initiating the free-radical pathway. It involves irradiating the reaction mixture with UV light, usually in the presence of a photoinitiator that can efficiently generate radicals upon excitation. researchgate.net This method allows for high spatial and temporal control over the reaction.

Metal-mediated Catalysis: While less common, certain transition metal complexes can initiate radical processes or catalyze addition reactions.

Base-Catalysis: This strategy is employed for the nucleophilic Michael addition pathway. Common bases include tertiary amines (e.g., triethylamine) or phosphines. semanticscholar.org These bases are strong enough to generate a sufficient concentration of the thiolate anion to initiate the reaction with an activated alkene. The choice of base and its concentration can be tuned to control the reaction rate. semanticscholar.org

Table 3: Catalytic Strategies for Thiol-Ene Reactions

| Catalytic Strategy | Favored Mechanism | Typical Reagents/Conditions | Alkene Requirement | Key Advantages |

|---|---|---|---|---|

| Photochemical | Free Radical | UV light (e.g., 365 nm), Photoinitiator (e.g., DMPA, Irgacure) | General (electron-rich and poor) | Fast, high conversion, spatial/temporal control. researchgate.net |

| Thermal Initiation | Free Radical | Heat, Radical Initiator (e.g., AIBN, V-50) | General (electron-rich and poor) | No light source needed, useful for opaque systems. |

| Base-Catalyzed | Nucleophilic Addition | Amines (e.g., Et3N, DBU), Phosphines (e.g., PBu3) | Electron-deficient (e.g., acrylates, maleimides) | No radical initiator or light needed, orthogonal to radical methods. rsc.orgsemanticscholar.org |

Analysis of Redox Chemistry and Oxidation Pathways of this compound

The thiol functional group in this compound is susceptible to a range of oxidation reactions, playing a crucial role in its chemical reactivity and potential biological activity. The sulfur atom in the thiol can exist in various oxidation states, leading to the formation of several key products, from reversible disulfide bonds to irreversibly oxidized sulfonic acids.

Formation of Disulfide Bonds

The oxidation of this compound to its corresponding disulfide, bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) disulfide, is a fundamental redox process. This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. This transformation can be initiated by a variety of mild oxidizing agents.

The mechanism of disulfide formation can proceed through different pathways, often involving a one-electron or two-electron transfer process. In the presence of radical initiators or certain metal ions, the reaction may proceed via a thiyl radical intermediate. Alternatively, a nucleophilic attack of a thiolate anion on an activated thiol species can also lead to the formation of the disulfide bridge.

The reversible nature of the disulfide bond is a key feature of thiol chemistry. Disulfide bonds can be readily cleaved back to the corresponding thiols by reducing agents, a process that is vital in many biological systems for the regulation of protein structure and function.

Table 1: General Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Reaction Conditions |

| Air (O₂) | Catalyzed by metal ions (e.g., Cu²⁺, Fe³⁺) |

| Hydrogen Peroxide (H₂O₂) | Mild, often in aqueous solutions |

| Iodine (I₂) | In the presence of a base |

| Dimethyl Sulfoxide (DMSO) | Often used in organic synthesis |

Irreversible Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids

Further oxidation of the thiol group in this compound under stronger oxidizing conditions leads to the formation of sulfur oxyacids, namely sulfenic acid, sulfinic acid, and ultimately sulfonic acid. These oxidation states are generally considered irreversible under physiological conditions.

The initial two-electron oxidation of this compound yields the corresponding sulfenic acid (Tropine-3-sulfenic acid). Sulfenic acids are often transient and highly reactive species. They can react with another thiol molecule to form a disulfide, or they can be further oxidized.

Subsequent oxidation of the sulfenic acid leads to the formation of the more stable sulfinic acid (Tropine-3-sulfinic acid). This species contains a sulfur atom in a +4 oxidation state. The final and most stable oxidation product is the sulfonic acid (Tropine-3-sulfonic acid), where the sulfur atom is in a +6 oxidation state. The formation of these higher oxidation states is typically achieved using strong oxidizing agents such as peroxy acids or potassium permanganate.

The irreversible nature of these oxidation pathways has significant implications, as the conversion to sulfinic and sulfonic acids can alter the chemical properties and biological activity of the parent thiol compound.

Table 2: Progressive Oxidation States of this compound's Sulfur Atom

| Compound Name | Chemical Formula of Sulfur Moiety | Oxidation State of Sulfur |

| This compound | -SH | -2 |

| Tropine-3-sulfenic acid | -SOH | 0 |

| Tropine-3-sulfinic acid | -SO₂H | +2 |

| Tropine-3-sulfonic acid | -SO₃H | +4 |

Multi-Component Coupling and Assembly of Complex Organic Molecules

This compound, possessing both a nucleophilic thiol group and a tertiary amine within its bicyclic structure, is a potentially valuable building block for multi-component reactions (MCRs). MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms from the reactants.

The thiol group of this compound can participate in various MCRs, such as the thiol-ene reaction, where it can add across a double bond in the presence of a radical initiator or under photochemical conditions. This allows for the straightforward formation of carbon-sulfur bonds and the assembly of more complex molecular architectures.

Furthermore, the presence of the tertiary amine in the tropane skeleton can influence the reactivity of the thiol or participate in the reaction itself, potentially leading to novel and complex heterocyclic systems. While specific multi-component reactions involving this compound are not extensively documented in the literature, its functional group combination suggests its applicability in established MCR methodologies.

Table 3: Potential Multi-Component Reactions Involving a Thiol Moiety

| Reaction Name | Reactants | Product Type |

| Thiol-yne Reaction | Thiol, Alkyne, (optional third component) | Substituted Alkenes/Heterocycles |

| Ugi-Thiol Reaction | Isocyanide, Aldehyde/Ketone, Amine, Thiol | α-Acylamino Thioamides |

| Passerini-Thiol Reaction | Isocyanide, Aldehyde/Ketone, Thiol | α-Acyloxy Thioamides |

Stereoselective Synthesis of this compound Analogs and Derivatives

The tropane scaffold of this compound contains multiple stereocenters, making the stereoselective synthesis of its analogs and derivatives a significant area of interest. The development of stereocontrolled synthetic routes allows for the preparation of specific stereoisomers, which is crucial for understanding structure-activity relationships in medicinal chemistry.

Stereoselective synthesis of tropane derivatives often relies on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of new stereocenters. For instance, the introduction of substituents onto the tropane ring can be directed by existing functional groups, leading to the preferential formation of one diastereomer over another.

In the context of this compound, stereoselective modifications could involve reactions at the thiol group that proceed with retention or inversion of a nearby stereocenter, or stereocontrolled additions to the tropane ring. While specific methods for the stereoselective synthesis of this compound analogs are not widely reported, general strategies for the stereocontrolled functionalization of tropane alkaloids can be applied.

Table 4: General Strategies for Stereoselective Synthesis of Tropane Derivatives

| Strategy | Description |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral tropane alkaloids as starting materials. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity in key bond-forming reactions. |

| Substrate Control | The inherent stereochemistry of the tropane ring directs the stereochemical outcome of a reaction. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereoselective formation of a new stereocenter. |

Advanced Analytical Methodologies for Tropine 3 Thiol Characterization

Chromatographic Separation and Quantification Techniques

The separation and quantification of Tropine-3-thiol from complex matrices necessitate high-resolution chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry are the primary techniques employed for this purpose.

High Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of tropane (B1204802) alkaloids. researchgate.netfrontiersin.org For this compound, a reversed-phase HPLC method would be the standard approach. mdpi.com A C18 column is typically used, providing effective separation of tropane alkaloids based on their polarity. researchgate.netmdpi.com The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netisciii.es The pH of the mobile phase is a critical parameter to control the ionization state of the tertiary amine in the tropane ring, thereby influencing retention. Detection is commonly achieved using a UV detector, typically at a low wavelength (e.g., 210 nm) where the tropane structure absorbs. researchgate.net

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound. isciii.es The method's performance is evaluated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:0.05 M Ammonium Acetate (pH 4.5) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Hypothetical Retention Time | ~5.5 min |

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

For enhanced resolution, speed, and sensitivity, UHPLC coupled to tandem mass spectrometry (UHPLC-MS/MS) is the premier analytical choice for trace-level quantification of tropane alkaloids in complex samples. frontiersin.orgnih.gov The use of sub-2 µm particle columns in UHPLC allows for faster analysis times and sharper peaks compared to conventional HPLC. researchgate.net

The coupling with a mass spectrometer, particularly a triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS) like a Q-Orbitrap, provides exceptional selectivity and sensitivity. frontiersin.org Electrospray ionization (ESI) in the positive ion mode is typically employed, as the nitrogen atom in the tropane ring is readily protonated. frontiersin.org

| Parameter | Value |

|---|---|

| UHPLC Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (MRM) | Precursor Ion > Product Ion (Hypothetical) |

| Limit of Quantification (LOQ) | Typically in the low µg/kg range nih.gov |

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry is indispensable for the unambiguous identification and structural confirmation of this compound. High-resolution mass spectrometry can provide the exact mass, which aids in determining the elemental composition. nmu.edu

Triple Quadrupole Mass Spectrometry (QqQ-MS)

Triple quadrupole mass spectrometry is the gold standard for targeted quantification due to its high sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM). mdpi.com In MRM mode, the first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]+) of this compound. This selected ion then enters the second quadrupole (q2), which acts as a collision cell where the ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix and significantly enhancing the signal-to-noise ratio. mdpi.com This makes QqQ-MS particularly suitable for analyzing trace amounts of this compound in complex biological or environmental samples. mdpi.com

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation pattern of this compound in a mass spectrometer provides a "fingerprint" for its structural confirmation. While no specific fragmentation data for this compound is publicly available, a plausible pattern can be predicted based on the known fragmentation of the tropane core and thiol compounds.

The tropane skeleton typically undergoes fragmentation to produce characteristic ions. For tropine (B42219) itself, major fragments are observed at m/z 124, 96, 95, and 82. The ion at m/z 124 corresponds to the loss of a water molecule. For this compound, the protonated molecule [M+H]+ would have an m/z of 158.2. Key fragmentation pathways would likely involve:

Loss of H2S: Analogous to the loss of water from tropine, a neutral loss of hydrogen sulfide (B99878) (34 Da) from the protonated molecule would be expected, leading to a fragment at m/z 124.2.

Cleavage of the tropane ring: Fragmentation of the bicyclic system would lead to characteristic ions, similar to those seen for other tropane alkaloids, such as ions at m/z 96 and 82, corresponding to the piperidinium (B107235) core.

Loss of the thiol group: Cleavage of the C-S bond could also occur.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 158.2 | 124.2 | H2S | Tropane ring after loss of H2S |

| 158.2 | 96.1 | C3H6S | Methyl-pyrrolinium fragment |

| 158.2 | 82.1 | C3H8S | Piperidinium fragment |

Spectroscopic Techniques for Molecular and Electronic Structure Probing

While chromatography and mass spectrometry are primary tools for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are crucial for the de novo structural elucidation and confirmation of this compound. nmu.edu

FT-IR Spectroscopy: This technique would be used to identify the functional groups present. Key expected vibrational bands for this compound would include a weak S-H stretching band around 2550-2600 cm⁻¹, C-H stretching bands for the alkyl groups, and C-N stretching vibrations. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons on the tropane ring would confirm its stereochemistry. The proton of the thiol group would likely appear as a broad singlet in the ¹H NMR spectrum. Two-dimensional NMR techniques like COSY and HSQC would be used to assign all proton and carbon signals unambiguously.

| Technique | Expected Observation |

|---|---|

| FT-IR (cm-1) | ~2550 (S-H stretch, weak), ~2950 (C-H stretch), ~1100 (C-N stretch) |

| 1H NMR (ppm) | Signals corresponding to tropane ring protons (1.5-4.0 ppm), N-CH3 singlet (~2.5 ppm), S-H proton (broad, variable shift) |

| 13C NMR (ppm) | Signals for the 8 carbons of the tropane thiol structure, with the C-S carbon appearing at a characteristic chemical shift. |

Vibrational Circular Dichroism (VCD) for Absolute Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique for determining the absolute configuration of chiral molecules in solution. nih.gov Unlike traditional methods that may require crystallization or the introduction of a chromophore, VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint of its three-dimensional structure. nih.govnih.gov

The absolute stereochemistry of a molecule like "this compound" is crucial for its biological activity and can be unambiguously assigned by comparing the experimental VCD spectrum with the theoretically calculated spectra for its possible enantiomers. researchgate.net This computational approach, often employing Density Functional Theory (DFT), has become a reliable and versatile method for the stereochemical elucidation of complex natural products and chiral molecules. researchgate.netresearchgate.net

Recent advancements in VCD instrumentation and computational methods have expanded its application to a wide range of molecules, including those with high conformational flexibility. nih.govacs.org The technique is particularly valuable when other methods like Electronic Circular Dichroism (ECD) are not applicable due to the absence of suitable chromophores or when X-ray crystallography is hindered by the inability to obtain suitable crystals. researchgate.netresearchgate.net The analysis of VCD spectra can provide detailed conformational information and insights into solute-solvent interactions. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopies for Molecular Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopies are indispensable tools for the structural elucidation of "this compound."

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For tropane alkaloids, characteristic proton resonances for the tropane ring system are expected. For instance, in atropine-functionalized gold nanoparticles, proton signals corresponding to the long alkyl chain and the aromatic phenyl unit are clearly identifiable in the ¹H-NMR spectrum. nih.gov Similarly, for "this compound," specific signals corresponding to the protons on the tropane ring and the proton adjacent to the thiol group would be anticipated. The chemical shifts, coupling constants, and integration of these signals allow for the complete assignment of the proton and carbon skeleton. herts.ac.ukmdpi.com

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. herts.ac.uk The presence of a thiol group in "this compound" would be indicated by a characteristic S-H stretching vibration, although this can sometimes be weak. In a study of an atropine (B194438) derivative, a distinct νC–S vibration was observed, confirming the presence of a thiol. nih.gov Other characteristic peaks would include C-H stretching and bending vibrations from the tropane ring and potentially O-H stretching if the molecule also contains a hydroxyl group.

| Technique | Information Provided |

| ¹H NMR | Proton environment, connectivity, and stereochemistry |

| ¹³C NMR | Carbon skeleton and chemical environment |

| IR Spectroscopy | Presence of functional groups (e.g., -SH, -OH, C-H) |

This table outlines the roles of NMR and IR spectroscopy in characterizing "this compound."

Challenges in Thiol Analysis and Sample Preparation

The analysis of thiols is often complicated by the high reactivity of the sulfhydryl group (-SH), which is susceptible to oxidation. mdpi.com This necessitates careful sample handling and preparation to ensure the integrity of the analyte.

Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a common strategy employed in thiol analysis to overcome challenges such as low volatility, poor chromatographic retention, and low detector response. mdpi.comresearchgate.net This process involves chemically modifying the thiol group to create a derivative with more favorable analytical properties. libretexts.org

Benefits of Derivatization:

Increased Sensitivity: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors. researchgate.netlibretexts.org

Improved Stability: By blocking the reactive thiol group, derivatization can prevent its oxidation during analysis. researchgate.netresearchgate.net

Enhanced Chromatographic Properties: Derivatization can improve the volatility of the analyte for gas chromatography (GC) or enhance its retention and separation in high-performance liquid chromatography (HPLC). mdpi.com

Common Derivatizing Agents for Thiols: Several reagents are available for the derivatization of thiols. The choice of reagent depends on the analytical technique being used and the specific properties of the analyte.

| Derivatizing Agent | Analytical Technique | Purpose |

| Pentafluorobenzyl bromide (PFBBr) | GC-MS | Increases volatility and sensitivity |

| N-(1-pyrenyl)maleimide (NPM) | HPLC-Fluorescence | Introduces a fluorescent tag |

| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (SBD-F) | HPLC-Fluorescence | Forms a highly fluorescent derivative |

| Iodoacetamide (B48618) (IAM) | LC-MS | Blocks free thiols for redox proteomics |

This table lists common derivatizing agents for thiol analysis.

For instance, pentafluorobenzyl bromide (PFBBr) has been successfully used for the derivatization of thiols for GC-MS analysis, offering high selectivity and reaction efficiency. mdpi.com For HPLC with fluorescence detection, reagents like SBD-F are used to create highly fluorescent derivatives, enabling sensitive detection. diva-portal.org In the context of redox proteomics, alkylating agents like iodoacetamide (IAM) are used to block free thiols, allowing for the subsequent specific analysis of reversibly oxidized thiols. acs.orgupf.edumdpi.com

Computational and Theoretical Studies on Tropine 3 Thiol Systems

Molecular Structure and Conformation Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the potential shapes a molecule can adopt and their relative stabilities.

The 3D geometry of Tropine-3-thiol is defined by the bicyclic [3.2.1] octane (B31449) skeleton of the tropane (B1204802) core. This core is not planar and exhibits significant conformational flexibility. Computational studies on related tropane alkaloids have established that the six-membered piperidine (B6355638) ring within the tropane structure preferentially adopts a chair conformation. researchgate.netuef.ficdnsciencepub.com However, inversion of the nitrogen atom, where the N-methyl group flips from an equatorial to an axial position, leads to different conformers with distinct energies and structural parameters. researchgate.net

The position of the thiol (-SH) group at C-3 introduces further stereoisomerism. It can be in an endo (axial) or exo (equatorial) position relative to the piperidine ring. Each of these stereoisomers will have its own set of conformers based on the N-methyl orientation and the rotation around the C3-S bond (torsional landscape).

The prediction of these geometries is typically achieved using quantum mechanical methods. Density Functional Theory (DFT), with functionals like B3LYP, is a common choice for optimizing molecular geometries and calculating relative energies with good accuracy. researchgate.netnih.gov Semi-empirical methods such as AM1 and PM3 can also be used for initial conformational searches due to their lower computational cost. mdpi.com

Table 1: Predicted Stereoisomers and Major Conformers of this compound This table is illustrative, based on known tropane conformational analysis. Precise energy values require specific calculations.

| Stereoisomer | N-Methyl Orientation | Thiol Orientation | Expected Relative Stability | Notes |

|---|---|---|---|---|

| exo-Tropine-3-thiol | Equatorial | Equatorial | Most Stable | Minimizes steric hindrance. |

| exo-Tropine-3-thiol | Axial | Equatorial | Less Stable | Increased steric strain due to N-methyl group. |

| endo-Tropine-3-thiol | Equatorial | Axial | Less Stable | 1,3-diaxial interactions increase steric strain. |

| endo-Tropine-3-thiol | Axial | Axial | Least Stable | Combines multiple unfavorable steric interactions. |

The distribution of conformers in a solution at thermal equilibrium depends on their relative Gibbs free energies (ΔG). Computational chemistry can predict these energies, and from them, the Boltzmann population distribution can be calculated. Studies on tropinone (B130398) have shown that while the equatorial N-methyl conformer is more stable in the gas phase, the energy difference to the axial form is small, suggesting a dynamic equilibrium. researchgate.net

The presence of a solvent can significantly influence conformational preference. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are often used in DFT calculations to account for the stabilizing effect of the solvent, which can alter the energy differences between conformers. osti.govdiva-portal.org For this compound in a polar solvent like water, conformations with a larger dipole moment might be preferentially stabilized. NMR spectroscopy, in conjunction with computational predictions of chemical shifts for each conformer, is a powerful experimental technique for validating these population distributions. nih.govresearchgate.net

Electronic Properties and Reactivity Prediction

The arrangement of electrons in a molecule dictates its reactivity. Computational methods allow for the detailed analysis of charge distribution and molecular orbitals, which are key to predicting how and where a molecule will react.

The electronic landscape of this compound is characterized by two main features: the basic tertiary amine and the nucleophilic thiol group. Charge distribution analysis, using methods like Natural Population Analysis (NPA), can quantify the partial atomic charges, confirming the expected electron density on the nitrogen and sulfur atoms. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

HOMO: The energy of the HOMO is related to the ionization potential and indicates the ability of a molecule to donate electrons. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, making these the primary sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is an indicator of chemical stability. A smaller gap generally implies higher reactivity. mdpi.com

Table 2: Illustrative Frontier Orbital Properties for Reactivity Analysis This table presents typical concepts of FMO analysis. Specific values for this compound require dedicated computation.

| Property | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher energy value suggests stronger electron-donating capability (nucleophilicity), likely localized on S and N atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower energy value suggests stronger electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | A smaller gap suggests higher polarizability and greater chemical reactivity. researchgate.net |

| HOMO Density | Spatial distribution of the HOMO. | Shows the most probable locations for an electrophilic attack (e.g., reaction with an oxidizing agent). |

| LUMO Density | Spatial distribution of the LUMO. | Shows the most probable locations for a nucleophilic attack. |

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. dergipark.org.trumlub.pl These indices, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. researchgate.net For a molecule like this compound, these descriptors would confirm its character as a soft nucleophile, prone to reacting with soft electrophiles. dergipark.org.trumlub.pl

Local reactivity descriptors, like the Fukui function, identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, analysis would be expected to pinpoint the sulfur atom of the thiol group as the primary site for nucleophilic reactions (e.g., Michael additions or reaction with alkyl halides) and the nitrogen atom as the main basic site. umlub.pl

Acid Dissociation Constant (pKa): this compound has two ionizable functional groups: the tertiary amine and the thiol.

Amine (R₃N): The nitrogen atom can be protonated to form a tertiary ammonium (B1175870) cation (R₃NH⁺). The pKa of this cation is a measure of the amine's basicity. For tropane alkaloids, the pKa of the conjugate acid is typically in the range of 9.5-10.5, indicating significant basicity. nih.govfrontiersin.org

Thiol (R-SH): The thiol group is acidic and can be deprotonated to form a thiolate anion (R-S⁻). Aliphatic thiols typically have pKa values in the range of 10-11.

Accurate computational prediction of pKa values is challenging but achievable. It often involves calculating the Gibbs free energy change for the dissociation reaction in solution. acs.org High-level DFT calculations combined with an implicit solvent model are commonly used. diva-portal.org For thiols, it has been shown that including explicit water molecules in the calculation to model the specific hydrogen-bonding interactions with the sulfur atom can significantly improve the accuracy of the predicted pKa. mpg.de

Bond Dissociation Energy (BDE): The BDE of the sulfur-hydrogen (S-H) bond is a critical parameter that quantifies the energy required to break this bond homolytically. It is a direct measure of the thiol's ability to act as a hydrogen atom donor, a key step in many antioxidant mechanisms. A lower S-H BDE indicates greater ease of hydrogen donation and potentially higher antioxidant activity. DFT methods, such as B3P86, have been shown to be accurate for computing reliable BDEs for thiol compounds. worldscientific.comrsc.org The calculated gas-phase S-H BDE for a simple aliphatic thiol like methanethiol (B179389) is approximately 360-370 kJ/mol. researchgate.net

Table 3: Predicted Physicochemical and Reactivity Parameters for this compound Values are estimates based on typical ranges for the respective functional groups found in the literature.

| Parameter | Functional Group | Predicted Value Range | Methodological Basis for Prediction | Reference |

|---|---|---|---|---|

| pKa (Conjugate Acid) | Tertiary Amine | 9.5 - 10.5 | Comparison with experimental and calculated values for other tropane alkaloids. | nih.gov |

| pKa | Thiol | 10 - 11 | Comparison with experimental values for aliphatic thiols. DFT calculations with explicit solvent models provide accurate predictions. | mpg.de |

| S-H Bond Dissociation Energy | Thiol | 360 - 370 kJ/mol | Based on DFT (e.g., B3P86) calculations on simple aliphatic thiols. | worldscientific.comresearchgate.net |

Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to map out the energetic landscapes of chemical reactions, identifying the most likely pathways and the rates at which they occur. For a molecule like this compound, these methods can illuminate its reactivity, such as its susceptibility to oxidation or its role as a nucleophile.

Free Energy Profiles and Transition State Analysis for this compound Transformations

The transformation of a reactant to a product is rarely a single step. It proceeds through a high-energy configuration known as the transition state. ucsb.edufiveable.megithub.iowikipedia.org A free energy profile maps the energy of the system along the reaction coordinate, with reactants and products in energy valleys and transition states at energy peaks (saddle points). ucsb.edugithub.iolibretexts.org The height of the energy barrier from the reactant to the transition state, the activation energy, determines the reaction rate. ucsb.edufiveable.me

A hypothetical reaction, such as the S-alkylation of Tropine-3-thiolate with an alkyl halide, could be modeled. The free energy profile would be calculated, revealing the activation barrier for the nucleophilic attack of the sulfur atom on the carbon atom of the alkyl halide. This involves locating the geometry of the transition state, which is characterized by a partially formed sulfur-carbon bond and a partially broken carbon-halogen bond. wikipedia.org DFT calculations, such as those at the B3LYP/6-311G(d,p) level of theory, are suitable for investigating such mechanisms. nih.gov

Table 1: Illustrative Calculated Free Energy Barriers for Thiol-Related Reactions (Note: These values are for analogous reactions and serve to illustrate the data obtained from such studies. No direct data for this compound is available.)

| Reactants | Reaction Type | Computational Method | Calculated Activation Free Energy (kcal/mol) | Reference |

| Methanethiol + Methyl Vinyl Ketone | Michael Addition | ωB97X-D/6-311+G(d,p) | ~17 | uq.edu.au |

| Methanethiolate + Hydrogen Peroxide | Oxidation | QM-MM | Not specified, mechanism elucidated | nih.gov |

| Thiophenol + trans-β-nitrostyrene | Michael Addition | DFT | ~20 (experimental) | rsc.org |

| Thiol + Sulfoxide | Reduction | MP2/B3LYP | Rate-limiting formation of sulfurane intermediate | nih.gov |

Ab-Initio Based Models for Chemical Reaction Dynamics

Ab-initio (from first principles) methods, such as DFT and Møller-Plesset perturbation theory (MP2), calculate the electronic structure of a molecule without relying on empirical parameters. ncl.res.inscience.govresearchgate.net These methods are fundamental to understanding reaction dynamics by providing accurate potential energy surfaces.

For a molecule containing a thiol group, like this compound, ab-initio molecular dynamics (MD) simulations can be employed to study reactions in explicit solvent. This approach was used to elucidate the mechanism of thiol oxidation by hydrogen peroxide, revealing that the solvent plays a critical role in positioning the reactants and that the reaction does not follow a classic SN2 pathway. nih.gov Similarly, DFT calculations have been applied to describe the hydrothiolation of alkynes, proposing a plausible reaction mechanism based on the computed energy profiles. conicet.gov.ar

A hypothetical ab-initio MD study of this compound could investigate its dimerization to form a disulfide. The simulation would model the interactions of two this compound molecules, potentially with an oxidizing agent, in a solvent box. By calculating the forces on each atom at each time step, the simulation would trace the reaction trajectory, including the formation of the S-S bond and the role of surrounding water molecules in stabilizing intermediates and transition states.

Computational Studies of Enzyme-Substrate Interactions (for related tropine-modifying enzymes)

While no enzymes are known to specifically process this compound, many enzymes act on the tropane alkaloid scaffold. Computational methods are invaluable for understanding how these enzymes achieve their specificity and catalytic power.

Molecular Docking and Dynamics Simulations of Active Site Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as an enzyme active site) to form a stable complex. nih.gov The quality of the binding is often estimated using a scoring function, which provides a value for the binding affinity in units like kcal/mol. plos.org

Tropinone reductases (TRs) are well-studied enzymes in the biosynthesis of tropane alkaloids that reduce tropinone to either tropine (B42219) or pseudotropine. iastate.edu Docking studies could be performed to predict how this compound might interact with the active site of a tropinone reductase. It would likely be predicted to bind in the same pocket as tropinone, but the bulkier and more nucleophilic thiol group would form different interactions with active site residues compared to the ketone group of the natural substrate.

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time. An MD simulation of a this compound-enzyme complex would reveal the flexibility of the ligand in the active site and the network of hydrogen bonds and hydrophobic interactions that stabilize its binding. Such studies have been performed for other tropane alkaloids, like atropine (B194438), with enzymes such as butyrylcholinesterase, to understand the molecular basis of their interaction. acs.org

Table 2: Example Docking Scores of Tropane Analogs and Related Compounds with Target Enzymes (Note: This table is illustrative. Scores are highly dependent on the software, force field, and specific protein structure used.)

| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

| Glycopyrrolate Analog (with thiol) | Muscarinic Acetylcholine Receptor M2 | -8.5 | Not Specified | emerginginvestigators.org |

| Ipratropium Analog (with thiol) | Muscarinic Acetylcholine Receptor M2 | -9.1 | Not Specified | emerginginvestigators.org |

| Disulfiram (thiol reagent) | Urease | -6.9 | Cys592 | mdpi.com |

| 3-Bromopyruvate | Pyruvate Dehydrogenase (PDH) | -4.9 (Predicted Binding Energy) | Not Specified | plos.org |

Theoretical Investigation of Enzymatic Catalytic Mechanisms

To model the actual chemical reaction within an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. In this approach, the reactive center (the substrate and key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

The catalytic mechanism of tropinone reductase involves the transfer of a hydride from the NADPH cofactor to the carbonyl carbon of tropinone. A QM/MM study of this enzyme could precisely model this hydride transfer step. If this compound were a substrate for a hypothetical enzyme, such as a thiol transferase, a QM/MM simulation could model the reaction mechanism. For example, it could simulate the nucleophilic attack of the this compound sulfur on an electrophilic substrate or a disulfide bond in the enzyme's active site, calculating the energy barrier for the reaction and identifying the key residues involved in catalysis. Studies on other systems, like the reaction of acrylamides with cysteine residues in EGFR, have successfully used QM/MM simulations to map out the reaction path and free energy profile inside the protein. biorxiv.org

Development of Predictive Models for Chemical Properties and Reactivity

Predictive modeling uses statistical and machine learning algorithms to forecast molecular properties based on their structure. qlik.comsplunk.com These models are trained on large datasets of known compounds and can then be used to predict the properties of new or hypothetical molecules like this compound. cecam.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are common types of predictive models. For this compound, a QSPR model could predict key physicochemical properties that influence its behavior. For example, its pKa value (a measure of acidity) is critical for determining its charge state at physiological pH, which in turn affects its solubility and ability to cross membranes. The pKa of the thiol group would be significantly lower (more acidic) than the pKa of the tertiary amine. Likewise, its logP value (a measure of lipophilicity) could be predicted to understand its distribution between aqueous and lipid environments.

Machine learning models, from simple linear regressions to complex neural networks, are increasingly used for property prediction. mdpi.com Given a dataset of tropane alkaloids and their measured properties, a model could be trained to predict those properties for new derivatives. Such a model would likely predict this compound to be more polar and have a different solubility profile than its parent compound, tropine, due to the presence of the thiol group.

Table 3: Hypothetical Predicted Properties of Tropine vs. This compound (Note: These are estimated values based on chemical principles, as direct predictive model outputs are not available.)

| Compound | Property | Estimated Value | Rationale |

| Tropine | pKa (Amine) | ~10.2 | Typical for a tertiary amine in a tropane ring. chemimpex.com |

| Tropine | logP | ~1.25 | Experimentally derived for the parent structure. ncl.res.in |

| This compound | pKa (Amine) | ~9.8-10.1 | The electron-withdrawing nature of the thiol may slightly decrease the basicity of the amine. |

| This compound | pKa (Thiol) | ~9-10 | Typical range for an aliphatic thiol group. |

| This compound | logP | ~1.0 - 1.2 | The thiol group is generally considered more polar than a hydroxyl group, which would likely lower the logP relative to tropine. |

Emerging Applications and Interdisciplinary Research Directions Non Clinical Focus

Advanced Synthetic Building Block for Complex Organic Molecules

The tropane (B1204802) alkaloid core, an 8-azabicyclo[3.2.1]octane system, is a significant structural motif found in numerous biologically active molecules. escholarship.orgacs.org Tropine-3-thiol serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules due to its inherent reactivity. chemimpex.comlookchemical.com The presence of the thiol group provides a reactive handle for a variety of chemical transformations, facilitating the construction of intricate molecular architectures. chemimpex.com

The synthesis of tropane alkaloids and their analogs is an area of intense research, with strategies often focusing on the efficient construction of the bicyclic core and subsequent functionalization. escholarship.orgresearchgate.net this compound can be prepared from its corresponding hydroxy compound, tropine (B42219), through intermediates like thioacetates or xanthates. google.comgoogle.com The thiol group can then participate in reactions such as nucleophilic substitutions and coupling reactions, allowing for the attachment of various molecular fragments. chemimpex.comgoogle.com This versatility makes it an important reagent in medicinal chemistry for creating novel compounds. chemimpex.com For instance, it has been used in the synthesis of the antibiotic retapamulin, where it is reacted with pleuromutilin (B8085454) tosylate. windows.nettoku-e.com

| Synthetic Application | Reactant | Product | Significance |

| Antibiotic Synthesis | Pleuromutilin tosylate | Retapamulin | Creation of a hydrophobic analogue with a tertiary amine. windows.nettoku-e.com |

Agrochemical Research Applications, e.g., as a Plant Growth Regulator

Beyond pharmaceuticals, this compound and its derivatives are being explored for their potential in agriculture. chemimpex.com Specifically, research is underway to investigate its utility as a plant growth regulator. chemimpex.com Plant growth regulators are substances that, in small amounts, can modify plant physiological processes. The unique structure of tropane alkaloids, which can influence various biological pathways, provides a rationale for this exploration. nih.gov

While detailed findings on the specific mechanisms of this compound as a plant growth regulator are still emerging, the broader class of tropane alkaloids is known to be synthesized by plants and can influence their development. nih.gov Research into the biosynthesis of these alkaloids in plants like Datura stramonium reveals complex regulatory networks that could be harnessed or mimicked for agricultural purposes. nih.gov

Contributions to Material Science and Engineering

The distinct properties of this compound also lend themselves to applications in material science. chemimpex.com The compound is being investigated for its potential role in the development of novel materials with enhanced characteristics, such as improved conductivity or stability. chemimpex.com

Development of Novel Materials with Enhanced Conductivity or Stability

The incorporation of this compound into material frameworks could impart unique properties. The sulfur atom in the thiol group can interact with metal surfaces or participate in the formation of conductive polymers. Furthermore, the rigid bicyclic structure of the tropane core could contribute to the thermal and mechanical stability of new materials.

Integration into Polymer Architectures via Thiol-Based Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The thiol-ene reaction, a prominent example of click chemistry, involves the addition of a thiol to an alkene. The thiol group of this compound makes it an ideal candidate for integration into polymer chains or for functionalizing polymer surfaces using this efficient chemical ligation strategy. This approach allows for the precise and controlled modification of polymers, potentially leading to materials with tailored properties for specific applications.

Bioconjugation Chemistry and Chemical Biology Tool Development

The reactivity of the thiol group makes this compound a valuable tool in the fields of bioconjugation chemistry and chemical biology. chemimpex.com

Site-Specific Modification of Biomolecules via Thiol Reactivity

The thiol group is relatively rare in biological systems compared to other functional groups like amines and carboxylic acids. This allows for the selective reaction of thiol-containing molecules, like this compound, with specific sites on biomolecules, such as cysteine residues in proteins. This site-specific modification is crucial for a variety of applications, including:

Protein labeling: Attaching fluorescent dyes or other reporter molecules to proteins to study their localization and function.

Drug delivery: Conjugating drugs to antibodies or other targeting ligands to deliver them to specific cells or tissues.

Studying protein-protein interactions: Using crosslinking agents to identify interacting proteins.

The ability to introduce the unique tropane scaffold to biomolecules in a controlled manner opens up new avenues for probing and manipulating biological systems. chemimpex.com

Exploration of Novel this compound Derivatives for Fundamental Chemical Research

This compound, a derivative of the tropane alkaloid core structure, is emerging as a valuable and versatile building block in fundamental chemical research. Its unique structure, which combines the rigid bicyclic 8-azabicyclo[3.2.1]octane framework with a reactive thiol group, offers significant potential for the synthesis of novel derivatives. Researchers are exploring its utility in modifying complex molecules to enhance their properties and in creating new molecular architectures through modern synthetic methods. This exploration is not focused on clinical outcomes but rather on advancing fundamental understanding in areas such as synthetic methodology, reaction mechanisms, and the relationship between chemical structure and material properties.

One of the most well-documented applications of this compound in fundamental research is its use in the semisynthesis of novel antibiotic analogues. A prominent example is the creation of a derivative of pleuromutilin, a complex natural product antibiotic. In this research, the primary goal was to chemically modify the pleuromutilin structure to improve its physicochemical properties. Specifically, this compound was used to create a more hydrophobic analogue that also incorporates a tertiary amine. toku-e.com This tertiary amine allows the final compound to be formulated as a stable hydrochloride salt, a significant advantage for handling and potential future applications. toku-e.com

The synthesis involves the nucleophilic substitution of an activated pleuromutilin derivative with this compound. Typically, the hydroxyl group at the C14 position of pleuromutilin is first activated by converting it into a good leaving group, such as a mesylate or tosylate. google.comresearchgate.net The subsequent reaction with this compound, often in its free base form in the presence of an additional base like triethylamine, proceeds via an SN2 mechanism to form a stable thioether linkage. chemicalbook.com This reaction creates the novel derivative Mutilin 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-ylsulfanyl)-acetate, commercially known as Retapamulin. google.com

Detailed findings from synthetic procedures reported in patent literature illustrate the practical aspects of this derivatization.

Table 1: Synthesis of a Novel Pleuromutilin-Tropine-3-thiol Derivative

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pleuromutilin mesylate | This compound | Triethylamine | Methyl isobutyl ketone | 40°C | 12 hours | 80% | chemicalbook.com |

| Mutilin 14-methanesulfonyloxyacetate | endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-thiol | Potassium t-butoxide | Ethanol | Not specified | Not specified | 17% | google.com |

Beyond its role in modifying natural products, the chemical nature of this compound opens avenues for its use in other areas of fundamental chemical research. The thiol group is highly effective in "click chemistry," particularly in thiol-ene reactions. researchgate.netmdpi.com Thiol-ene reactions are prized in materials science and synthetic chemistry for their high efficiency, selectivity, and mild reaction conditions, often proceeding rapidly under UV irradiation. researchgate.netmdpi.comnih.gov

Theoretically, this compound could be employed to functionalize surfaces or polymers. For instance, reacting this compound with a polymer bearing "ene" (alkene) functional groups would covalently graft the tropane moiety onto the polymer backbone. This could be used to fundamentally study how the incorporation of the rigid, nitrogen-containing tropane structure alters the bulk properties of materials, such as their surface energy, thermal stability, or metal-ion binding capacity.

Furthermore, the structure of this compound, possessing both a soft sulfur donor and a hard nitrogen donor, makes it a candidate as a bidentate ligand for coordination chemistry. The formation of metal complexes with such ligands could lead to novel catalysts or materials with interesting magnetic or electronic properties. The exploration of its coordination behavior with various transition metals represents a promising direction for fundamental inorganic and organometallic chemistry research.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Tropine-3-thiol, and how can reaction conditions be optimized to improve yield and purity?

this compound synthesis often involves heteroatom bond-forming reactions, such as thiol-ene "click" chemistry, which prioritizes selectivity and efficiency under mild conditions . Optimization strategies include adjusting solvent polarity (e.g., aqueous vs. organic systems), catalyst loading (e.g., copper(I)-catalyzed azide-alkyne cycloaddition derivatives), and temperature control to minimize side reactions like oxidation of the thiol group. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS to identify intermediates and byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and detecting impurities in its synthetic batches?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is critical for purity assessment, particularly for resolving structurally similar impurities such as thiophene derivatives or naphthalene-based byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming stereochemistry and regioselectivity. For trace impurities, gas chromatography (GC-MS) or hyphenated techniques like LC-NMR may be required .

Q. How can the stereochemical configuration of this compound be unequivocally determined, given its bicyclic structure and thiol substituent?

X-ray crystallography remains the gold standard for resolving absolute stereochemistry, particularly for tropane alkaloid derivatives . Alternatively, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy can differentiate enantiomers. Computational modeling (e.g., density functional theory, DFT) may supplement experimental data to predict stability of stereoisomers under varying pH or solvent conditions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported pharmacological effects of this compound, particularly its efficacy in Parkinsonian syndrome models?

Contradictory results often arise from variability in in vivo models (e.g., dopaminergic neuron specificity) or dosing regimens. A tiered approach is recommended:

- Step 1: Validate receptor-binding affinity via radioligand assays (e.g., dopamine D2/D3 receptor competition studies) .

- Step 2: Compare pharmacokinetic profiles across species using LC-MS/MS to assess bioavailability and blood-brain barrier penetration .

- Step 3: Conduct meta-analyses of existing preclinical data to identify confounding variables (e.g., genetic strain differences in animal models) .

Q. What strategies can mitigate challenges in synthesizing this compound derivatives with enhanced selectivity for neurological targets?

Rational drug design should integrate:

- Scaffold modulation: Introduce bioisosteric replacements (e.g., replacing the thiol group with a sulfonamide) to improve metabolic stability while retaining affinity .

- Computational screening: Use molecular docking simulations to prioritize derivatives with optimal binding to target receptors (e.g., sigma-1 or NMDA receptors) .

- Parallel synthesis: Generate combinatorial libraries via solid-phase synthesis to rapidly test substituent effects on activity .

Q. How can researchers address discrepancies in impurity profiles of this compound batches synthesized via different routes?

Impurity profiling requires:

- Forced degradation studies: Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation pathways and validate stability-indicating HPLC methods .

- Comparative MS/MS fragmentation: Map impurity structures by contrasting fragmentation patterns with reference standards .

- Reaction mechanism analysis: Trace impurities to specific synthetic steps (e.g., incomplete ring closure in the tropane core) and refine purification protocols (e.g., gradient elution in flash chromatography) .

Methodological Considerations

- Data Interpretation: Cross-validate findings using orthogonal techniques (e.g., corroborate NMR data with IR spectroscopy) to minimize instrumental bias .

- Ethical Compliance: For in vivo studies, adhere to institutional animal care guidelines and justify sample sizes via power analyses to reduce ethical concerns .

- Reproducibility: Document synthetic procedures, including exact molar ratios and purification gradients, in open-access repositories to facilitate replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.